molecular formula C12H20N2O4 B13778109 1-Methylpropane-1,3-diyl bis(3-aminobut-2-enoate) CAS No. 67274-11-7

1-Methylpropane-1,3-diyl bis(3-aminobut-2-enoate)

Cat. No.: B13778109
CAS No.: 67274-11-7
M. Wt: 256.30 g/mol
InChI Key: KLKPMMJXNVVHRS-FIFLTTCUSA-N
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Description

1-Methylpropane-1,3-diyl bis(3-aminobut-2-enoate) is an organic compound with the molecular formula C12H20N2O4. It is known for its unique structure, which includes two amino groups and two ester groups.

Preparation Methods

Chemical Reactions Analysis

1-Methylpropane-1,3-diyl bis(3-aminobut-2-enoate) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives with modified functional groups .

Scientific Research Applications

1-Methylpropane-1,3-diyl bis(3-aminobut-2-enoate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Methylpropane-1,3-diyl bis(3-aminobut-2-enoate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways .

Properties

CAS No.

67274-11-7

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

(2E,6E)-2,6-bis(1-aminoethylidene)-3-methylheptanedioic acid

InChI

InChI=1S/C12H20N2O4/c1-6(10(8(3)14)12(17)18)4-5-9(7(2)13)11(15)16/h6H,4-5,13-14H2,1-3H3,(H,15,16)(H,17,18)/b9-7+,10-8+

InChI Key

KLKPMMJXNVVHRS-FIFLTTCUSA-N

Isomeric SMILES

CC(CC/C(=C(/C)\N)/C(=O)O)/C(=C(/C)\N)/C(=O)O

Canonical SMILES

CC(CCC(=C(C)N)C(=O)O)C(=C(C)N)C(=O)O

Origin of Product

United States

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